N-Acetyldehydrophenylalanyl-valyl-valine methyl ester
N-Acetyldehydrophenylalanyl-valyl-valine methyl ester
Brand Name:
Vulcanchem
CAS No.:
136767-21-0
VCID:
VC21246430
InChI:
InChI=1S/C22H31N3O5/c1-13(2)18(21(28)25-19(14(3)4)22(29)30-6)24-20(27)17(23-15(5)26)12-16-10-8-7-9-11-16/h7-14,18-19H,1-6H3,(H,23,26)(H,24,27)(H,25,28)/b17-12+
SMILES:
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C
Molecular Formula:
C22H31N3O5
Molecular Weight:
417.5 g/mol
N-Acetyldehydrophenylalanyl-valyl-valine methyl ester
CAS No.: 136767-21-0
Cat. No.: VC21246430
Molecular Formula: C22H31N3O5
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136767-21-0 |
|---|---|
| Molecular Formula | C22H31N3O5 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | methyl 2-[[2-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
| Standard InChI | InChI=1S/C22H31N3O5/c1-13(2)18(21(28)25-19(14(3)4)22(29)30-6)24-20(27)17(23-15(5)26)12-16-10-8-7-9-11-16/h7-14,18-19H,1-6H3,(H,23,26)(H,24,27)(H,25,28)/b17-12+ |
| Standard InChI Key | IZHAAPCMGPZGHM-SFQUDFHCSA-N |
| Isomeric SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C |
| SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
| Canonical SMILES | CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator